molecular formula C9H9F2N B13046924 1-(2,4-Difluorophenyl)prop-2-EN-1-amine

1-(2,4-Difluorophenyl)prop-2-EN-1-amine

Cat. No.: B13046924
M. Wt: 169.17 g/mol
InChI Key: GANXWGFGHJXBHO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9F2N. It is a derivative of phenylpropene, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)prop-2-EN-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Difluorophenyl)prop-2-EN-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)prop-2-EN-1-amine
  • 1-(2,6-Difluorophenyl)prop-2-EN-1-amine
  • 1-(3,4-Difluorophenyl)prop-2-EN-1-amine

Uniqueness

1-(2,4-Difluorophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to other difluorophenylpropene derivatives .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(2,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2

InChI Key

GANXWGFGHJXBHO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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